molecular formula C7H13NO B12465051 4-(Dimethylamino)-3-methylbut-3-en-2-one CAS No. 1187-89-9

4-(Dimethylamino)-3-methylbut-3-en-2-one

Katalognummer: B12465051
CAS-Nummer: 1187-89-9
Molekulargewicht: 127.18 g/mol
InChI-Schlüssel: LVYWMSIZUASVKC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Dimethylamino)-3-methylbut-3-en-2-one is an organic compound with a unique structure that includes a dimethylamino group and a methylbutenone backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-3-methylbut-3-en-2-one can be achieved through several methods. One common approach involves the reaction of dimethylamine with a suitable precursor, such as a methylbutenone derivative, under controlled conditions. The reaction typically requires a catalyst and specific temperature settings to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation and purification to obtain the final product with the desired specifications .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Dimethylamino)-3-methylbut-3-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .

Wissenschaftliche Forschungsanwendungen

4-(Dimethylamino)-3-methylbut-3-en-2-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(Dimethylamino)-3-methylbut-3-en-2-one involves its interaction with specific molecular targets. The dimethylamino group plays a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(Dimethylamino)benzoic acid
  • 4-(Dimethylamino)cinnamaldehyde
  • 4-(Dimethylamino)pyridine

Uniqueness

4-(Dimethylamino)-3-methylbut-3-en-2-one is unique due to its specific structure, which imparts distinct chemical and physical properties.

Eigenschaften

CAS-Nummer

1187-89-9

Molekularformel

C7H13NO

Molekulargewicht

127.18 g/mol

IUPAC-Name

4-(dimethylamino)-3-methylbut-3-en-2-one

InChI

InChI=1S/C7H13NO/c1-6(7(2)9)5-8(3)4/h5H,1-4H3

InChI-Schlüssel

LVYWMSIZUASVKC-UHFFFAOYSA-N

Kanonische SMILES

CC(=CN(C)C)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.